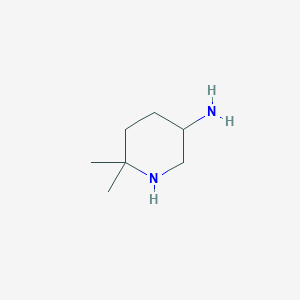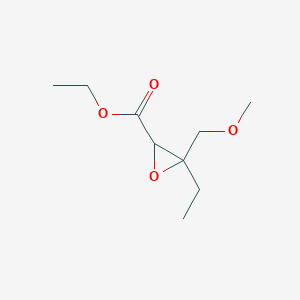
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C9H16O4. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-ethyl-3-(hydroxymethyl)oxirane-2-carboxylate with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Various substituted oxiranes and their derivatives.
Scientific Research Applications
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The ring-opening reactions of the oxirane moiety can lead to the formation of reactive intermediates that interact with nucleophilic sites in biological molecules. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyloxirane-2-carboxylate
- 3-Ethyl-3-oxetanemethanol
- Oxirane, 2-ethyl-3-methyl-
Uniqueness
Ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is unique due to the presence of both the ethyl and methoxymethyl groups on the oxirane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-4-9(6-11-3)7(13-9)8(10)12-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
DISPZJHPLNNOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OCC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



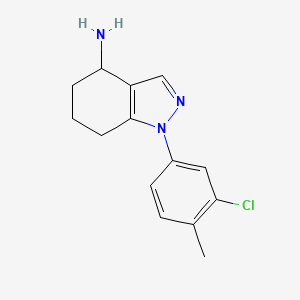
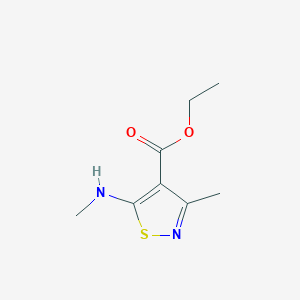

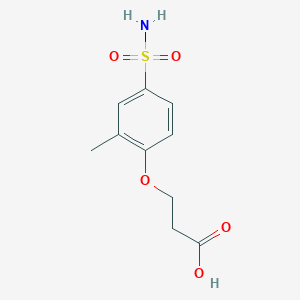
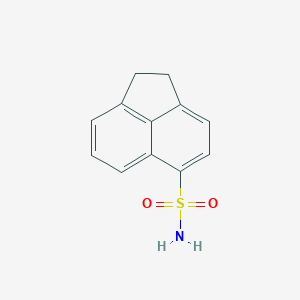
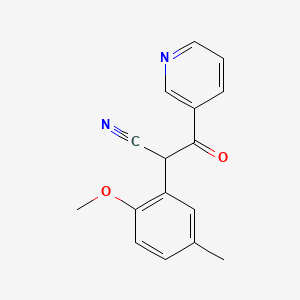


![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)

